molecular formula C10H7ClFNO2 B8778708 Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Cat. No. B8778708
M. Wt: 227.62 g/mol
InChI Key: BSCVUXIUVIUPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H7ClFNO2 and its molecular weight is 227.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3

InChI Key

BSCVUXIUVIUPCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-chloro-4-fluoro-α-azidocinnamate (Japanese Patent Application Laid-Open No. 149723/1995) (1.85 g) and xylene (140 ml) was heated under reflux for 1 hour, and the solvent was then distilled off. The residue was purified by column chromatography on silica gel (dichloromethane) to obtain the title compound (491 mg) as colorless powder.
Name
methyl 3-chloro-4-fluoro-α-azidocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-4-fluoro-α-azidocinnamic acid methyl ester (Japanese Patent Application Laid-Open (kokai). No. 7-149723) (1.85 g) and xylene (140 mL) was heated under reflux for 1 hour, and the solvent was distilled away. The residue was purified by silica gel column chromatography (methylene chloride), to thereby give the title compound (491 mg).
Name
3-chloro-4-fluoro-α-azidocinnamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two

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